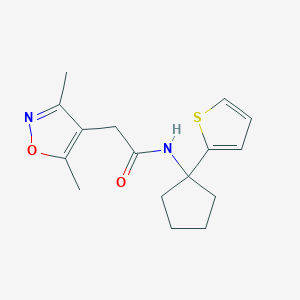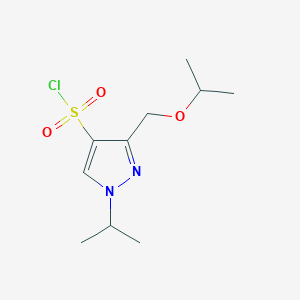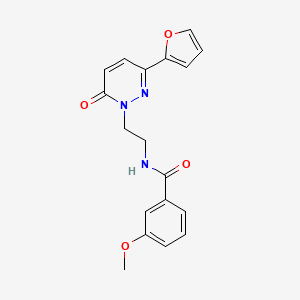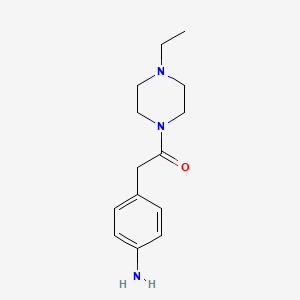
1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMNPBP and is a piperazine derivative. DMNPBP has been extensively studied for its potential use in the development of new drugs and as a research tool to understand the mechanism of action of certain diseases.
Mechanism of Action
The mechanism of action of DMNPBP involves the inhibition of certain enzymes that are involved in the development of various diseases. DMNPBP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is implicated in the development of Alzheimer's disease. DMNPBP has also been shown to inhibit the activity of monoamine oxidase, which is an enzyme that is implicated in the development of Parkinson's disease.
Biochemical and Physiological Effects:
DMNPBP has been shown to exhibit potent inhibitory activity against certain enzymes that are implicated in the development of various diseases. DMNPBP has also been shown to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. DMNPBP has been shown to be relatively safe and non-toxic in animal studies, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMNPBP is its potent inhibitory activity against certain enzymes that are implicated in the development of various diseases. DMNPBP is also relatively safe and non-toxic in animal studies, which makes it a promising candidate for further development. However, one of the major limitations of DMNPBP is its limited solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on DMNPBP. One of the most significant future directions is the development of new drugs based on DMNPBP. DMNPBP has been shown to exhibit potent inhibitory activity against certain enzymes that are implicated in the development of various diseases, and further research is needed to develop new drugs based on DMNPBP. Another future direction is the development of new methods for the synthesis of DMNPBP that are more efficient and cost-effective. Additionally, further research is needed to understand the mechanism of action of DMNPBP and its potential applications in various fields of scientific research.
Synthesis Methods
DMNPBP can be synthesized through a multistep process that involves the reaction of 3-methyl-4-nitrobenzoic acid with 1-(2,4-dimethylphenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions of temperature and pressure.
Scientific Research Applications
DMNPBP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMNPBP is in the development of new drugs. DMNPBP has been shown to exhibit potent inhibitory activity against certain enzymes that are implicated in the development of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-4-6-18(15(2)12-14)21-8-10-22(11-9-21)20(24)17-5-7-19(23(25)26)16(3)13-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBYNYASEBJNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2909112.png)



![(3-fluoropyridin-4-yl)((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909119.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2909122.png)



![N-[1-(4-Methylpiperazine-1-carbonyl)cyclopentyl]but-2-ynamide](/img/structure/B2909129.png)
![N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2909130.png)
